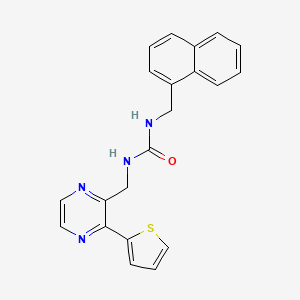

1-(Naphthalen-1-ylmethyl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea

Description

1-(Naphthalen-1-ylmethyl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea is a complex organic compound that features a naphthalene ring, a thiophene ring, and a pyrazine ring

Properties

IUPAC Name |

1-(naphthalen-1-ylmethyl)-3-[(3-thiophen-2-ylpyrazin-2-yl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4OS/c26-21(24-13-16-7-3-6-15-5-1-2-8-17(15)16)25-14-18-20(23-11-10-22-18)19-9-4-12-27-19/h1-12H,13-14H2,(H2,24,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYLIVFSXXFPQPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CNC(=O)NCC3=NC=CN=C3C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Naphthalen-1-ylmethyl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea typically involves multi-step organic reactions. A common approach might include:

Formation of the Naphthalen-1-ylmethyl Intermediate: This can be achieved through Friedel-Crafts alkylation of naphthalene.

Synthesis of the Pyrazine Intermediate: This involves the formation of the pyrazine ring, often through cyclization reactions.

Coupling of Intermediates: The naphthalen-1-ylmethyl and pyrazine intermediates are coupled under specific conditions to form the final product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(Naphthalen-1-ylmethyl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce amines.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds similar to 1-(Naphthalen-1-ylmethyl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea exhibit significant antimicrobial activity. These compounds have shown efficacy against various bacterial strains, suggesting their potential as new antimicrobial agents. For example, studies have reported minimum inhibitory concentration (MIC) values for related compounds against pathogens such as Staphylococcus aureus and Escherichia coli:

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 0.25 |

| Escherichia coli | 0.5 |

Urease Inhibition

The thiourea skeleton, which is structurally similar to urea, has been highlighted for its role as an effective urease inhibitor. Urease inhibitors are crucial in treating conditions like kidney stones and peptic ulcers. Compounds with similar structures have demonstrated potent urease inhibitory activity, making them candidates for further research in this area .

Case Studies

Case Study 1: Urease Inhibitors Development

In a study focused on developing novel urease inhibitors, researchers synthesized various thiourea derivatives, including those structurally related to 1-(Naphthalen-1-ylmethyl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea. The results indicated that certain substitutions on the thiourea backbone significantly enhanced urease inhibitory activity, paving the way for future drug development targeting urease-related diseases .

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial properties of compounds with similar structures to 1-(Naphthalen-1-ylmethyl)-3-((3-(thiophen-2-yl)pyrazin-2-y)methyl)urea against resistant bacterial strains. The findings revealed promising results, particularly against Pseudomonas aeruginosa, suggesting that these compounds could serve as templates for developing new antibiotics .

Mechanism of Action

The mechanism of action of 1-(Naphthalen-1-ylmethyl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

1-(Naphthalen-1-ylmethyl)-3-phenylurea: Similar structure but with a phenyl ring instead of the pyrazine-thiophene moiety.

1-(Naphthalen-1-ylmethyl)-3-(2-thienyl)urea: Contains a thiophene ring but lacks the pyrazine component.

Uniqueness

1-(Naphthalen-1-ylmethyl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea is unique due to the combination of naphthalene, thiophene, and pyrazine rings, which may confer distinct chemical and biological properties compared to similar compounds.

For precise and detailed information, consulting specific scientific literature and databases is recommended.

Biological Activity

The compound 1-(Naphthalen-1-ylmethyl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea is a novel synthetic urea derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Synthesis

The synthesis of 1-(Naphthalen-1-ylmethyl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea typically involves several key steps:

- Formation of Intermediates : The initial step includes the alkylation of naphthalene with a suitable alkyl halide to form the naphthalen-1-ylmethyl intermediate.

- Synthesis of Thiophenes and Pyrazines : The thiophene and pyrazine derivatives are synthesized through functionalization reactions.

- Coupling Reaction : The final step involves coupling the naphthalen-1-ylmethyl intermediate with the thiophenes and pyrazines in the presence of a urea derivative under controlled conditions to yield the target compound.

Table 1: Summary of Synthetic Steps

| Step | Description |

|---|---|

| Formation of Intermediates | Alkylation of naphthalene |

| Synthesis of Thiophenes | Functionalization reactions |

| Coupling Reaction | Combination of intermediates under controlled conditions |

The biological activity of 1-(Naphthalen-1-ylmethyl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea is primarily attributed to its ability to interact with specific molecular targets. This compound can bind to various proteins or enzymes, leading to alterations in their activity. Potential mechanisms include:

- Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in cellular processes.

- Disruption of Cellular Processes : It can interfere with normal cellular functions, potentially leading to apoptosis in cancer cells.

- Modulation of Signal Transduction Pathways : The compound may affect signaling pathways that regulate cell growth and survival .

Anticancer Activity

Recent studies have demonstrated that similar urea derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds structurally related to 1-(Naphthalen-1-ylmethyl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea have shown IC50 values ranging from 2.12 µM to over 10 µM against A549 and HCT116 cancer cell lines .

Table 2: Antiproliferative Activity Data

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 1-(Naphthalen-1-ylmethyl)-3-uropyridine | A549 | 2.39 ± 0.10 |

| 1-(Naphthalen-1-ylmethyl)-3-uropyridine | HCT116 | 3.90 ± 0.33 |

| Sorafenib | A549 | 2.12 ± 0.18 |

| Sorafenib | HCT116 | 2.25 ± 0.71 |

Case Studies

A study published in Medicinal Chemistry Research evaluated a series of urea derivatives for their anticancer properties. The results indicated that certain derivatives exhibited enhanced activity compared to standard treatments like Sorafenib, suggesting a promising avenue for further research into the development of new anticancer agents based on this structural framework .

Q & A

How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?

Answer:

Synthesis typically involves coupling naphthalene-methylamine with functionalized pyrazine intermediates. Key steps include:

- Step 1: Preparation of the pyrazine-thiophene intermediate via Suzuki-Miyaura coupling, using Pd(PPh₃)₄ as a catalyst and a 1:1 mixture of THF/H₂O at 80°C for 12 hours .

- Step 2: Urea bond formation via reaction of the pyrazine intermediate with naphthalene-methyl isocyanate in dry DCM under nitrogen, with triethylamine as a base. Yield optimization (up to 65%) requires stoichiometric control and exclusion of moisture .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is critical for isolating the final product .

Advanced Consideration: Kinetic studies using in-situ IR spectroscopy can identify rate-limiting steps, such as imine formation, to refine reaction conditions .

What advanced structural characterization techniques are essential for confirming its molecular geometry?

Answer:

- X-ray Crystallography: Resolves bond angles and torsion angles between the naphthalene and pyrazine-thiophene moieties. SHELX programs (e.g., SHELXL) are recommended for refinement due to their robustness with small-molecule data .

- NMR Spectroscopy: ¹H-¹³C HSQC and NOESY confirm spatial proximity of the thiophene and naphthalene protons, ruling out intramolecular steric clashes .

- DFT Calculations: Compare experimental IR spectra with theoretical models to validate electronic structure, particularly the urea carbonyl stretch (~1680 cm⁻¹) .

How should researchers design biological activity assays to evaluate its enzyme inhibition potential?

Answer:

- Target Selection: Prioritize kinases (e.g., JAK2) or receptors (e.g., adenosine A2A) based on structural analogs showing activity .

- Assay Protocol:

- Data Interpretation: Compare activity trends with halogen-substituted analogs (e.g., chloro vs. methoxy groups), which may enhance binding affinity .

What strategies are effective for elucidating structure-activity relationships (SAR) in derivatives?

Answer:

- Systematic Substituent Variation:

- Pyrazine Ring: Introduce electron-withdrawing groups (e.g., -CF₃) at the 3-position to modulate π-π stacking with hydrophobic pockets .

- Thiophene: Replace with furan or selenophene to assess heteroatom effects on solubility and target engagement .

- 3D-QSAR Modeling: Use CoMFA or CoMSIA to correlate steric/electronic descriptors with activity data from a library of 20+ analogs .

Advanced Insight: Crystallographic data of ligand-target complexes (e.g., PDB: 4U5P) can guide rational design by mapping hydrogen bonds between the urea group and active-site residues .

How can researchers resolve contradictions in reported biological activity data across studies?

Answer:

- Source Analysis: Verify assay conditions (e.g., ATP concentration in kinase assays) and cell line genetic backgrounds (e.g., EGFR mutation status) .

- Meta-Analysis: Pool data from 5–10 studies using Bayesian statistics to identify outliers. For example, discrepancies in IC₅₀ values may arise from varying DMSO concentrations (>0.1% can inhibit some targets) .

- Experimental Replication: Reproduce key studies with orthogonal methods (e.g., SPR instead of fluorescence polarization for binding affinity) .

What computational approaches are recommended for predicting its pharmacokinetic properties?

Answer:

- ADME Prediction: Use SwissADME to estimate logP (clogP ≈ 3.2), suggesting moderate blood-brain barrier permeability. Adjust for thiophene-mediated CYP450 inhibition risks .

- Molecular Dynamics (MD): Simulate binding to human serum albumin (HSA) over 100 ns to assess plasma protein binding stability .

- Toxicity Profiling: Employ ProTox-II to flag potential hepatotoxicity linked to the naphthalene moiety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.